molecular formula C17H22FNO B4065099 4-fluoro-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)benzamide

4-fluoro-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)benzamide

Cat. No. B4065099
M. Wt: 275.36 g/mol
InChI Key: DWICXINJNFRVIU-UHFFFAOYSA-N
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Description

“4-fluoro-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)benzamide” is a chemical compound with the molecular formula C17H22FNO . It is a complex organic compound that may be used in various applications .


Molecular Structure Analysis

The molecular structure of “4-fluoro-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)benzamide” is based on the combination of a benzamide group, a fluorine atom, and a bicyclic heptane structure .

Scientific Research Applications

Fluorinated Compound Synthesis and Applications

Synthetic Methodologies : Research into fluorinated compounds often focuses on developing efficient synthetic methodologies. For example, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, illustrates the challenges and solutions in synthesizing fluorinated molecules for pharmaceutical applications (Qiu et al., 2009). This work highlights the relevance of developing novel synthetic routes for fluorinated compounds, potentially including 4-fluoro-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)benzamide.

Environmental and Health Implications : The review on sources, distribution, and health risks of novel fluorinated alternatives to per- and polyfluoroalkyl substances (PFASs) underscores the environmental persistence and potential health impacts of fluorinated compounds (Wang et al., 2019). Such research is crucial for understanding the broader implications of synthesizing and utilizing fluorinated compounds like 4-fluoro-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)benzamide in various applications.

Safety and Hazards

The safety and hazards associated with “4-fluoro-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)benzamide” are not specified in the available resources .

properties

IUPAC Name

4-fluoro-N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FNO/c1-16(2)12-8-9-17(16,3)14(10-12)19-15(20)11-4-6-13(18)7-5-11/h4-7,12,14H,8-10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWICXINJNFRVIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)NC(=O)C3=CC=C(C=C3)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-fluoro-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)benzamide
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4-fluoro-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)benzamide
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4-fluoro-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)benzamide
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4-fluoro-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)benzamide
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4-fluoro-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)benzamide
Reactant of Route 6
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4-fluoro-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)benzamide

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